molecular formula C16H19N3O4S3 B2710680 N-{3-[1-(ethanesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 851782-54-2

N-{3-[1-(ethanesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B2710680
CAS No.: 851782-54-2
M. Wt: 413.53
InChI Key: TZPYUDYWESRYCF-UHFFFAOYSA-N
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Description

N-{3-[1-(ethanesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound featuring a thiophene ring, a pyrazole ring, and sulfonamide groups. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of thiophene derivatives, including N-{3-[1-(ethanesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide, typically involves heterocyclization reactions. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of various substrates under specific conditions, such as the use of sulfurizing agents like phosphorus pentasulfide (P4S10) .

Chemical Reactions Analysis

N-{3-[1-(ethanesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-{3-[1-(ethanesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves its interaction with specific molecular targets. The thiophene and pyrazole rings can interact with various enzymes and receptors, leading to biological effects such as inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Similar compounds include other thiophene and pyrazole derivatives, such as suprofen and articaine . These compounds share structural similarities but differ in their specific biological activities and applications.

Properties

IUPAC Name

N-[3-(2-ethylsulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S3/c1-3-26(22,23)19-15(16-8-5-9-24-16)11-14(17-19)12-6-4-7-13(10-12)18-25(2,20)21/h4-10,15,18H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPYUDYWESRYCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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